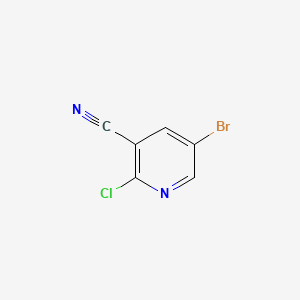

5-Bromo-2-chloronicotinonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-chloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOHJAYYYVQBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620594 | |

| Record name | 5-Bromo-2-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405224-23-9 | |

| Record name | 5-Bromo-2-chloro-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405224-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloronicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-chloronicotinonitrile (CAS 405224-23-9) for Researchers and Drug Development Professionals

An authoritative resource on the chemical properties, synthesis, and applications of 5-Bromo-2-chloronicotinonitrile, a key building block in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors.

Introduction

This compound, with the CAS number 405224-23-9, is a halogenated pyridine derivative that has emerged as a significant precursor in medicinal chemistry. Its bifunctional nature, possessing both a bromo and a chloro substituent, allows for selective and sequential chemical modifications, making it an ideal scaffold for the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, synthetic applications, and its role in the development of potent kinase inhibitors. The information presented herein is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to yellow or green powder or crystal.[1] It is soluble in common organic solvents such as ethanol and methanol.[2] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 405224-23-9 | [3] |

| Molecular Formula | C₆H₂BrClN₂ | [3] |

| Molecular Weight | 217.45 g/mol | [3] |

| IUPAC Name | 5-bromo-2-chloropyridine-3-carbonitrile | [3] |

| Synonyms | 5-Bromo-2-chloro-3-pyridinecarbonitrile, 5-Bromo-2-chloro-3-cyanopyridine | [4] |

| Melting Point | 135 - 142 °C | [1][4] |

| Appearance | White to yellow to green powder to crystal | [1] |

| Purity | ≥95% to >98% (depending on the supplier) | [4] |

Synthesis

The synthesis of this compound is typically achieved through the bromination of 2-chloronicotinonitrile. This reaction is generally carried out using a brominating agent, such as bromine, in an organic solvent like acetonitrile or dichloromethane. The reaction conditions are controlled to ensure the selective bromination at the 5-position of the pyridine ring.[1] Industrial production methods are optimized for high yield and purity, often incorporating purification steps like recrystallization or chromatography.[1]

Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis, primarily utilized as a building block for more complex molecules in the fields of pharmaceuticals and agrochemicals.[2] The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through various cross-coupling reactions. Generally, in palladium-catalyzed couplings, the reactivity of aryl halides follows the order I > Br > Cl. This suggests that the C-Br bond at the 5-position is more susceptible to oxidative addition to a palladium catalyst than the C-Cl bond at the 2-position, enabling selective cross-coupling at the 5-position under milder conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine and chlorine substituents on the pyridine ring serve as handles for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the pyridine core and an organoboron compound. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve chemoselective coupling at either the C5 (bromo) or C2 (chloro) position.

-

Sonogashira Coupling: This reaction is used to form a C-C bond between the pyridine scaffold and a terminal alkyne. Similar to the Suzuki coupling, selectivity can be achieved based on the differential reactivity of the two halogen atoms.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, which is a crucial step in the synthesis of many biologically active compounds, including kinase inhibitors.

The general workflow for these cross-coupling reactions involves the reaction of this compound with a suitable coupling partner in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Synthesis of Pyrido[2,3-d]pyrimidines

A significant application of this compound is in the synthesis of pyrido[2,3-d]pyrimidines, a class of heterocyclic compounds with a wide range of biological activities, including their use as kinase inhibitors.[5][6][7][8][9] The synthesis typically involves a multi-step sequence starting with the nucleophilic substitution of the chloro group, followed by further transformations to construct the fused pyrimidine ring.

Role in the Synthesis of Janus Kinase (JAK) Inhibitors

This compound is a key starting material in the synthesis of potent inhibitors of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in various autoimmune diseases and cancers.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidin-7-one JAK Inhibitor

The following is a representative experimental protocol for the synthesis of a potent JAK inhibitor starting from this compound. This multi-step synthesis highlights the utility of this starting material in constructing the complex heterocyclic core of the inhibitor.

Step 1: Synthesis of 5-bromo-2-(methylamino)nicotinonitrile

To a solution of this compound in an appropriate solvent, an excess of methylamine is added. The reaction mixture is stirred at room temperature until the starting material is consumed. The product is then isolated and purified by standard methods.

Step 2: Synthesis of 5-bromo-2-(N-methyl-2,2,2-trifluoroacetamide)nicotinonitrile

The product from Step 1 is reacted with trifluoroacetic anhydride in the presence of a base, such as pyridine, to yield the trifluoroacetamide protected intermediate.

Step 3: Synthesis of 2-amino-5-bromo-N-methylnicotinamide

The nitrile group of the product from Step 2 is hydrolyzed under acidic or basic conditions to afford the corresponding amide.

Step 4: Synthesis of 5-bromo-2-((tert-butoxycarbonyl)amino)-N-methylnicotinamide

The amino group of the product from Step 3 is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

Step 5: Cyclization to form the pyrido[2,3-d]pyrimidin-7-one core

The Boc-protected intermediate from Step 4 undergoes an intramolecular cyclization reaction, often mediated by a base, to form the pyrido[2,3-d]pyrimidin-7-one ring system.

Step 6: Final functionalization

The bromo group at the 5-position of the pyrido[2,3-d]pyrimidin-7-one core can be further functionalized using palladium-catalyzed cross-coupling reactions to introduce various substituents, thereby modulating the biological activity of the final compound.

Caption: Synthetic workflow for a JAK inhibitor from this compound.

Biological Activity

Derivatives of this compound have shown significant biological activity, particularly as inhibitors of protein kinases. The pyrido[2,3-d]pyrimidin-7-one scaffold, readily accessible from this starting material, has been identified as a potent core for JAK inhibitors. The inhibitory activity of these compounds is typically evaluated using in vitro kinase assays.

In Vitro Kinase Inhibitory Activity

The following table summarizes the inhibitory activity (IC₅₀ values) of a representative JAK inhibitor synthesized from this compound against various members of the JAK family.

| Kinase Target | IC₅₀ (nM) |

| JAK1 | < 10 |

| JAK2 | < 10 |

| JAK3 | < 100 |

| TYK2 | < 100 |

Data is representative and may vary for specific compounds.

Safety and Handling

This compound is classified as toxic if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[3] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, and wash hands thoroughly after handling.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its di-halogenated nature allows for selective and diverse functionalization, enabling the creation of complex molecular architectures with potent biological activity. The successful application of this compound in the synthesis of JAK inhibitors underscores its importance in the development of targeted therapies for a range of diseases. This technical guide provides a foundational understanding for researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

- 1. Buy this compound | 405224-23-9 [smolecule.com]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. This compound | C6H2BrClN2 | CID 21948269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 405224-23-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemres.org [orgchemres.org]

- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

5-Bromo-2-chloronicotinonitrile molecular weight and formula

An In-depth Technical Guide to 5-Bromo-2-chloronicotinonitrile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a key building block in synthetic chemistry and drug discovery. The information is presented to support researchers, scientists, and professionals in the field of drug development.

Core Chemical Data

This compound is a halogenated pyridine derivative. Its unique substitution pattern makes it a versatile reagent in the synthesis of more complex molecules. The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citation |

| Molecular Formula | C6H2BrClN2 | [1][2][3][4] |

| Molecular Weight | 217.45 g/mol | [1][2][3][4] |

| IUPAC Name | 5-bromo-2-chloropyridine-3-carbonitrile | [1][2][3] |

| CAS Number | 405224-23-9 | [2][3][4] |

| Synonyms | 5-Bromo-2-chloro-3-pyridinecarbonitrile | [1][3] |

| Melting Point | 140°C | [3] |

| Appearance | Yellow solid | [3] |

Applications in Scientific Research

This compound is primarily utilized as an intermediate in organic synthesis. Its applications span various research and development areas:

-

Drug Discovery: This compound serves as a starting material or a key intermediate in the synthesis of novel pharmaceutical compounds.[2] The presence of bromo, chloro, and nitrile functional groups on the pyridine ring allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry.

-

Organic Synthesis: The halogenated pyridine structure makes it a versatile reagent for creating more complex organic molecules through various cross-coupling and substitution reactions.[2]

-

Material Science: The unique electronic properties of the molecule suggest its potential use in the development of new materials, although specific applications are still under investigation.[2]

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the utilization of this compound in a research setting, from procurement to its application in the synthesis of target molecules.

Caption: General research workflow for this compound.

Due to the nature of this compound as a chemical reagent, detailed experimental protocols are highly dependent on the specific synthetic target. Researchers are advised to consult relevant synthetic organic chemistry literature for specific reaction conditions and methodologies. This compound is intended for research use only and not for human or veterinary use.[2] Standard laboratory safety protocols, including the use of personal protective equipment, should be strictly followed when handling this chemical.

References

5-Bromo-2-chloronicotinonitrile physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-2-chloronicotinonitrile, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The document summarizes its key identifiers, physicochemical properties, reactivity, and safety information, presenting quantitative data in structured tables and illustrating key processes with diagrams as required for a scientific audience.

General and Chemical Information

This compound is a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1] Its structure, featuring a pyridine ring substituted with bromo, chloro, and cyano groups, offers multiple reactive sites for chemical modification.[1]

| Identifier | Value |

| CAS Number | 405224-23-9[2][3][4] |

| Molecular Formula | C₆H₂BrClN₂[1][3][4][5] |

| IUPAC Name | 5-bromo-2-chloropyridine-3-carbonitrile[1][4][5] |

| Synonyms | 5-Bromo-2-chloropyridine-3-carbonitrile, 5-Bromo-2-chloro-3-cyanopyridine[2][4][6][7] |

| InChI | InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H[5][6] |

| InChIKey | MQOHJAYYYVQBSH-UHFFFAOYSA-N[4][5][6] |

| Canonical SMILES | C1=C(C=NC(=C1C#N)Cl)Br[5] |

Physicochemical Properties

The compound is typically a solid at room temperature and is soluble in common organic solvents.[6][8] Its properties make it a valuable reagent in various synthetic applications, from drug discovery to materials science.[1][8]

| Property | Value |

| Molecular Weight | 217.45 g/mol [1][2][3][4][5] |

| Melting Point | 135-140 °C[2], 138.0 to 142.0 °C[6], 140°C[4] |

| Boiling Point (Predicted) | 272.7 ± 35.0 °C[6] |

| Appearance | White to Yellow to Green Solid/Powder[6] |

| Solubility | Soluble in organic solvents like ethanol and methanol.[8] Slightly soluble in water.[6][7] |

| Purity | ≥95%[2], ≥98%[3] |

Computed and Spectroscopic Data

Computational models provide further insight into the molecule's characteristics. While specific spectroscopic data (NMR, IR, Mass Spectrometry) are not detailed in the provided search results, they are referenced as being available from various suppliers and databases.[9][10][11]

| Computed Property | Value |

| Topological Polar Surface Area (TPSA) | 36.7 Ų[5] |

| XLogP3-AA | 2.2[5] |

| Hydrogen Bond Donor Count | 0[3][5] |

| Hydrogen Bond Acceptor Count | 2[3] |

| Rotatable Bond Count | 0[3] |

| Exact Mass | 215.90899 Da[5] |

| Monoisotopic Mass | 215.90899 Da[5] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the presence of electron-withdrawing halogen and nitrile substituents. This makes the compound susceptible to nucleophilic substitution reactions, where the bromine and chlorine atoms can be displaced by various nucleophiles to introduce new functional groups.[1] The acyl chloride is significantly more electrophilic and generally reacts preferentially, especially at lower temperatures.[12]

References

- 1. Buy this compound | 405224-23-9 [smolecule.com]

- 2. 405224-23-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. 5-Bromo-2-chloro-3-cyanopyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | C6H2BrClN2 | CID 21948269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-2-chloro-3-cyanopyridine | 405224-23-9 [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. alfa-chemical.com [alfa-chemical.com]

- 9. 5-Bromo-2-chloronicotinic acid | 29241-65-4 [m.chemicalbook.com]

- 10. 5-Bromo-2-chloronicotinic acid(29241-65-4) 1H NMR spectrum [chemicalbook.com]

- 11. 5-Bromo-2-chloropyrimidine(32779-36-5) 1H NMR spectrum [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic Profile of 5-Bromo-2-chloronicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 5-bromo-2-chloronicotinonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of public experimental spectra, this guide presents predicted spectroscopic data alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This information is intended to support researchers in the identification, characterization, and quality control of this important chemical entity.

Chemical Structure and Properties

-

IUPAC Name: 5-bromo-2-chloropyridine-3-carbonitrile

-

Synonyms: 5-Bromo-2-chloro-3-cyanopyridine, 5-Bromo-2-chloropyridine-3-carbonitrile

-

CAS Number: 405224-23-9

-

Molecular Formula: C₆H₂BrClN₂

-

Molecular Weight: 217.45 g/mol [1]

-

Appearance: Typically a white to off-white solid.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is computationally generated and should be used as a reference. Experimental values may vary based on solvent, concentration, and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.7 | Doublet | 1H | H-6 |

| ~ 8.4 | Doublet | 1H | H-4 |

Note on Predicted ¹H NMR: The two protons on the pyridine ring are in different chemical environments and are expected to appear as distinct signals. The electron-withdrawing effects of the nitrile, chlorine, and bromine atoms will shift these protons downfield. The coupling between these two protons (J-coupling) would likely result in a doublet for each signal.

¹³C NMR (Carbon NMR)

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 152 | C-2 (C-Cl) |

| ~ 148 | C-6 |

| ~ 142 | C-4 |

| ~ 120 | C-5 (C-Br) |

| ~ 115 | C-3 (C-CN) |

| ~ 114 | -CN |

Note on Predicted ¹³C NMR: Six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The carbon attached to the chlorine (C-2) and the carbon atoms of the pyridine ring are expected at lower field due to the electronegativity of the heteroatoms. The nitrile carbon appears in a characteristic region.

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 2230 | C≡N (Nitrile) stretch |

| ~ 1570, 1540, 1450 | C=C and C=N (Aromatic ring) stretches |

| ~ 1100 | C-Cl stretch |

| ~ 800-900 | C-H out-of-plane bending |

| ~ 600 | C-Br stretch |

Note on Predicted IR: The most characteristic peak will be the sharp, strong absorption of the nitrile group. The aromatic ring vibrations and the carbon-halogen stretches will also be present in the fingerprint region.

Mass Spectrometry (MS)

| m/z (mass-to-charge ratio) | Assignment |

| ~ 216, 218, 220 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) |

| ~ 181, 183 | [M-Cl]⁺ |

| ~ 137 | [M-Br]⁺ |

| ~ 102 | [M-Br-Cl]⁺ |

Note on Predicted MS: Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks. The relative intensities of these peaks can be used to confirm the presence and number of halogen atoms. The provided m/z values are for the most abundant isotopes. PubChem computes the monoisotopic mass as 215.90899 Da.[1]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the sample.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm.

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the relaxation delay to at least 1 second.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Acquire a larger number of scans due to the low natural abundance of ¹³C (typically 128 scans or more).

-

Set the relaxation delay to 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick and label the peaks in both spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Spectrum:

-

With the clean ATR crystal, run a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum will be displayed in terms of transmittance or absorbance.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample is vaporized in the ion source.

-

A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules.

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion.

-

-

Data Processing:

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak (if present) and major fragment ions.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

This guide serves as a foundational resource for researchers working with this compound. While predicted data is a valuable tool, it is always recommended to obtain experimental data for confirmation and for use in regulatory submissions.

References

Navigating the Solubility Landscape of 5-Bromo-2-chloronicotinonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-chloronicotinonitrile (CAS No. 405224-23-9), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering insights into its behavior in various organic solvents and providing detailed experimental protocols for solubility determination.

Introduction

Solubility Profile of this compound

While precise quantitative solubility data (e.g., in g/L or mg/mL) for this compound is not extensively documented in publicly accessible databases, qualitative information has been gleaned from various sources. The compound is generally described as a solid that is soluble in several common organic solvents.

A summary of the qualitative solubility is presented in the table below. It is important to note that this information is based on general statements from suppliers and its use as a reagent in various chemical reactions. For specific research applications, experimental determination of solubility under the conditions of interest is highly recommended.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility |

| Methanol | Soluble[1] |

| Ethanol | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble |

| Dimethylformamide (DMF) | Likely Soluble |

| Acetone | Likely Soluble |

| Dichloromethane (DCM) | Likely Soluble |

| Tetrahydrofuran (THF) | Likely Soluble |

| Acetonitrile | Likely Soluble |

| Toluene | Likely Soluble |

| Water | Slightly soluble[2] |

Note: "Likely Soluble" is inferred from the use of these solvents in reactions involving this compound and the general solubility of similar heterocyclic compounds. For instance, some related thieno[2,3-b]pyridine derivatives are reported to be sparingly soluble in most organic solvents but show solubility in acetone, CH2Cl2, DMF, and DMSO[2].

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, a standardized experimental protocol for determining the solubility of this compound is provided below. This method is a gravimetric approach, which is a reliable and commonly used technique in chemistry laboratories.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade): Methanol, Ethanol, DMSO, DMF, Acetone, Dichloromethane, THF, Acetonitrile, Toluene

-

Scintillation vials or small glass test tubes with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Analytical balance (readable to 0.1 mg)

-

Micropipettes

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Glass syringes

-

Volumetric flasks

-

Drying oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Add a small magnetic stir bar to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C ± 0.1 °C).

-

Stir the suspensions at a constant rate for a sufficient period to ensure equilibrium is reached. A typical equilibration time is 24-48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 36, and 48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, stop the stirring and allow the excess solid to settle for at least 1 hour within the temperature-controlled environment.

-

Carefully draw a known volume (e.g., 1 mL) of the supernatant (the clear, saturated solution) using a glass syringe.

-

Attach a 0.22 µm syringe filter to the syringe and dispense the filtered solution into a pre-weighed, labeled vial. The filtration step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vials containing the filtered saturated solutions in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent has completely evaporated, transfer the vials to a desiccator to cool to room temperature.

-

Weigh the vials containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial containing the dried solute.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the solute by the volume of the solvent used.

Solubility (g/L) = (Mass of dried solute in g) / (Volume of solvent in L)

-

Safety Precautions:

-

This compound is a hazardous substance. Always handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for detailed safety information before handling the compound and the solvents.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

Understanding the solubility of this compound is crucial for its effective use in synthetic chemistry and drug development. While quantitative data remains elusive in the literature, this guide provides a consolidated qualitative overview and a detailed, practical protocol for its experimental determination. By following the outlined procedures, researchers can generate reliable solubility data tailored to their specific needs, thereby facilitating more efficient and predictable experimental design.

References

Synthesis and Characterization of 5-Bromo-2-chloronicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-chloronicotinonitrile, a key intermediate in the development of novel pharmaceuticals and other specialty chemicals.[1][2] This document details a feasible synthetic pathway, experimental protocols, and a summary of the compound's physicochemical and spectral properties.

Compound Overview

This compound, with the IUPAC name 5-bromo-2-chloropyridine-3-carbonitrile, is a halogenated pyridine derivative.[3] Its structure, featuring bromo, chloro, and cyano functionalities, makes it a versatile building block in organic synthesis, particularly for the introduction of these groups into more complex molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₂BrClN₂ | [3] |

| Molecular Weight | 217.45 g/mol | [3] |

| CAS Number | 405224-23-9 | [3] |

| Melting Point | 135-140 °C | [4] |

| Purity | ≥95% | [4] |

| Appearance | Solid |

Synthesis Pathway

A proposed two-step synthesis for this compound is outlined below. The pathway commences with the bromination of 2-aminonicotinonitrile to form the intermediate 2-amino-5-bromonicotinonitrile, followed by a Sandmeyer reaction to substitute the amino group with a chloro group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-bromonicotinonitrile

This procedure is adapted from established methods for the bromination of aminopyridines.[5]

Materials:

-

2-Aminonicotinonitrile

-

Glacial Acetic Acid

-

Bromine

-

Sodium hydroxide solution (aqueous)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-aminonicotinonitrile in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous sodium hydroxide solution to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dissolve the crude product in ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-amino-5-bromonicotinonitrile, which can be purified by recrystallization.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is a general procedure for the diazotization of an aminopyridine followed by a copper-catalyzed chlorination.[6][7][8]

Materials:

-

2-Amino-5-bromonicotinonitrile

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 2-amino-5-bromonicotinonitrile in a mixture of concentrated hydrochloric acid and water in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Characterization Data

The following table summarizes the expected characterization data for this compound based on its structure and data from analogous compounds.

| Characterization Method | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.5 (d, 1H), ~8.3 (d, 1H). The two aromatic protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The exact chemical shifts are influenced by the electron-withdrawing effects of the chloro, bromo, and cyano groups. For comparison, the protons of 5-bromo-2-chloronicotinic acid appear at δ 8.66 and 8.43 ppm.[9] |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks for the six carbon atoms of the pyridine ring and the nitrile carbon. The chemical shifts will be influenced by the attached halogens and nitrile group. |

| IR Spectroscopy (KBr) | ν (cm⁻¹): ~2230 (C≡N stretch), C-Cl, C-Br, and aromatic C=C and C-H stretching and bending vibrations. |

| Mass Spectrometry (EI) | m/z: Expected molecular ion peaks corresponding to the isotopic distribution of bromine and chlorine. The monoisotopic mass is 215.90899 Da.[3] |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

Caption: General experimental workflow for synthesis and characterization.

Safety Information

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C6H2BrClN2 | CID 21948269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 405224-23-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. heteroletters.org [heteroletters.org]

- 6. portal.tpu.ru [portal.tpu.ru]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Bromo-2-chloronicotinic acid | 29241-65-4 [m.chemicalbook.com]

The Reactivity Landscape of 5-Bromo-2-chloronicotinonitrile: A Technical Guide for Synthetic and Medicinal Chemists

Introduction

5-Bromo-2-chloronicotinonitrile is a versatile trifunctional heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its pyridine core is substituted with three distinct reactive sites: a bromo group at the 5-position, a chloro group at the 2-position, and a nitrile group at the 3-position. This unique arrangement of functional groups allows for a wide array of selective chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry for the development of kinase inhibitors.[1] This in-depth technical guide elucidates the reactivity profile of this compound, providing a comprehensive overview of its key reactions, supported by structured data tables, detailed experimental protocols, and workflow visualizations.

Core Reactivity Profile

The reactivity of this compound is dictated by its three principal functional groups, each offering a distinct handle for chemical modification.

-

Halogen Substituents (C5-Br and C2-Cl): The bromine and chlorine atoms are susceptible to a variety of cross-coupling reactions and nucleophilic aromatic substitutions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C5 position.[2][3] Conversely, the chloro group at the C2 position, being adjacent to the ring nitrogen, is activated towards nucleophilic aromatic substitution (SNAr).[4]

-

Nitrile Group (C3-CN): The nitrile functionality can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to a primary amine or an aldehyde, providing further avenues for molecular diversification.[5][6]

This guide will delve into the specifics of these transformations, providing practical insights for their application in synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, and this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the halogenated pyridine and a boronic acid or ester. Due to the higher reactivity of the C-Br bond, selective coupling at the 5-position is readily achievable.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine Derivatives (Representative Data)

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 12 | ~90 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 16 | ~85 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2.5) | DMF/H₂O | 80 | 10 | ~88 |

Note: Data presented is for the analogous 5-Bromo-2-chloropyrimidine and serves as a representative guide.[7] Optimization may be required for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling at the C5-Position

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 90-100°C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent such as ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the C5-bromo position and a terminal alkyne, a valuable transformation for introducing alkynyl moieties into the pyridine scaffold.

Table 2: Sonogashira Coupling of 5-Bromo-pyrimidine/pyridine Derivatives (Representative Data)

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 4-6 | 93[3] |

| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | RT | 12-24 | ~85[3] |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (2) | THF | Reflux | 8 | High[3] |

Note: Data presented is for analogous 5-bromo-pyrimidine and 5-bromoindole substrates and serves as a representative guide.[3][8] Optimization is likely necessary for this compound.

Experimental Protocol: Sonogashira Coupling at the C5-Position

-

In a reaction flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

-

Flush the flask with an inert gas (e.g., argon).

-

Add a degassed solvent (e.g., DMF) and an amine base (e.g., triethylamine, 2.0 equiv.).

-

Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[2]

Caption: Experimental workflow for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling the C5-bromo position with a primary or secondary amine. This reaction is particularly useful in the synthesis of kinase inhibitors, where a substituted amino group at this position can be crucial for biological activity.

Table 3: Buchwald-Hartwig Amination of Dihalogenated Heterocycles (Representative Data)

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 8-16 | ~85 |

| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | ~90 |

| 3 | Pyrrolidine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | K₃PO₄ (2.5) | Toluene | 110 | 10 | ~92 |

Note: This data is representative of Buchwald-Hartwig aminations on similar dihalogenated heterocycles, demonstrating selectivity for the C-Br bond.[3] Specific conditions for this compound may vary.

Experimental Protocol: Buchwald-Hartwig Amination at the C5-Position

-

To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Evacuate and backfill the vessel with an inert gas.

-

Add a degassed solvent (e.g., toluene).

-

Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

-

Stir the reaction mixture at the desired temperature (e.g., 80-110°C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.[2]

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine ring nitrogens and the nitrile group activates the C2-chloro substituent towards nucleophilic aromatic substitution. This allows for the introduction of a variety of nucleophiles at this position.

Table 4: Nucleophilic Aromatic Substitution on 2-Chloro-nicotinonitrile Derivatives

| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product |

| 1 | Ammonia | - | Ethanol | 100 | 24 | 2-Amino-5-bromonicotinonitrile |

| 2 | Methylamine | K₂CO₃ | DMF | 80 | 12 | 5-Bromo-2-(methylamino)nicotinonitrile |

| 3 | Sodium thiophenoxide | - | DMF | RT | 6 | 5-Bromo-2-(phenylthio)nicotinonitrile |

Note: This table represents expected reactivity based on general principles of SNAr on similar substrates.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

-

Dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol or DMF.

-

Add the amine nucleophile (1.2-2.0 equiv.) and, if necessary, a base such as potassium carbonate (2.0 equiv.).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize or purify by column chromatography if necessary.

Reactions of the Nitrile Group

The nitrile group of this compound can be transformed into other valuable functional groups through hydrolysis or reduction.

Reduction of the Nitrile Group

The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or to an aldehyde using a milder, sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures.

Table 5: Reduction of the Nitrile Group

| Entry | Product | Reducing Agent | Solvent | Temp. (°C) |

| 1 | (5-Bromo-2-chloropyridin-3-yl)methanamine | LiAlH₄ | THF | 0 to RT |

| 2 | 5-Bromo-2-chloropyridine-3-carbaldehyde | DIBAL-H | Toluene | -78 |

Experimental Protocol: Reduction to Aldehyde with DIBAL-H

-

Dissolve this compound (1.0 equiv.) in an anhydrous solvent such as toluene in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (1.0 M in toluene, 1.1 equiv.) dropwise, maintaining the temperature at -78°C.

-

Stir the reaction at -78°C for 2-3 hours.

-

Quench the reaction at -78°C by the slow, dropwise addition of methanol.

-

Allow the reaction to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or to an amide under milder, controlled conditions.

Table 6: Hydrolysis of the Nitrile Group

| Entry | Product | Conditions |

| 1 | 5-Bromo-2-chloronicotinic acid | H₂SO₄ (conc.), H₂O, heat |

| 2 | 5-Bromo-2-chloronicotinamide | H₂O₂, K₂CO₃, DMSO, RT |

Experimental Protocol: Hydrolysis to Carboxylic Acid

-

To a round-bottom flask, add this compound (1.0 equiv.) and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Adjust the pH to ~3-4 with a concentrated aqueous solution of sodium hydroxide to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to afford 5-bromo-2-chloronicotinic acid.

Application in Kinase Inhibitor Synthesis

The diverse reactivity of this compound makes it a valuable starting material for the synthesis of kinase inhibitors. A common synthetic strategy involves the sequential functionalization of the halogenated positions and modification of the nitrile group to construct complex scaffolds that can effectively target the ATP-binding site of kinases.

Caption: Generalized workflow for kinase inhibitor synthesis.

This compound is a highly functionalized and versatile building block with a rich and predictable reactivity profile. The ability to selectively address the bromo, chloro, and nitrile functionalities through a variety of modern synthetic methodologies makes it an invaluable tool for the construction of complex molecular architectures. This guide provides a foundational understanding of its chemical behavior, offering researchers and drug development professionals the necessary information to effectively incorporate this compound into their synthetic strategies, particularly in the pursuit of novel therapeutic agents. Further exploration of its reactivity with a broader range of coupling partners and nucleophiles will undoubtedly continue to expand its utility in organic synthesis.

References

- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 2-Chloronicotinic Acid: Applications in Pesticides and its Biosynthesis by Amidase-Catalyzed Hydrolysis_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

The Strategic Application of 5-Bromo-2-chloronicotinonitrile in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. Among these, halogenated heterocyclic compounds have emerged as particularly valuable starting materials due to their tunable reactivity and ability to serve as linchpins in complex molecular architectures. 5-Bromo-2-chloronicotinonitrile, with its distinct electronic properties and strategically positioned reactive sites, represents a key building block in the medicinal chemist's toolkit. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a particular focus on its role in the synthesis of kinase inhibitors. The inherent differential reactivity of the C-Br and C-Cl bonds allows for a sequential and regioselective functionalization, making it an ideal starting point for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1][2]

This document outlines the synthetic utility of this compound, provides detailed experimental protocols for its key transformations, and explores its potential in targeting various kinase signaling pathways implicated in a range of pathologies, from cancer to inflammatory disorders.

Core Synthetic Strategies and Applications

The synthetic versatility of this compound lies in the differential reactivity of its two halogen atoms. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine ring nitrogens and the adjacent cyano group. This allows for the facile introduction of various amine-containing fragments, a common feature in many kinase inhibitors that interact with the hinge region of the kinase. Conversely, the bromine atom at the 5-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of a wide array of aryl and heteroaryl groups.

This dual reactivity allows for a modular and systematic approach to the synthesis of complex molecules. A typical synthetic workflow would involve an initial functionalization at either the 2- or 5-position, followed by a subsequent reaction at the remaining halogenated site.

Potential Kinase Targets and Signaling Pathways

Derivatives of this compound are promising candidates for the inhibition of several important kinase families due to the prevalence of the substituted nicotinonitrile scaffold in known kinase inhibitors.

p38 MAP Kinase

The p38 Mitogen-Activated Protein (MAP) kinase pathway is a critical signaling cascade that responds to stressful stimuli and inflammatory cytokines, playing a central role in inflammatory diseases.[3] Small molecule inhibitors targeting p38α have shown therapeutic potential. The general structure of many p38 inhibitors often includes a substituted pyridine or pyrimidine core.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a well-established target in oncology.[4] Many approved EGFR inhibitors feature a quinazoline or related heterocyclic core that binds to the ATP-binding site of the kinase. The nicotinonitrile scaffold can be elaborated to mimic these interactions.

Janus Kinases (JAKs)

The JAK-STAT signaling pathway is central to the signal transduction of numerous cytokines and growth factors, making it a key target for inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[5] Several approved JAK inhibitors are based on a pyrrolopyrimidine or similar nitrogen-containing heterocyclic core.

Spleen Tyrosine Kinase (Syk)

Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors, making it an attractive target for the treatment of autoimmune diseases and allergies.[3] Many Syk inhibitors incorporate a substituted pyrimidine or a related heterocyclic system.

Illustrative Quantitative Data

While specific data for kinase inhibitors directly synthesized from this compound is not widely available in the public domain, the following tables provide representative data for compounds with similar structural motifs targeting the aforementioned kinases. This data serves to illustrate the potential potency and selectivity that could be achieved through the derivatization of the this compound scaffold.

Table 1: Representative p38 MAPK Inhibitor Activity

| Compound ID | Target Kinase | IC50 (nM) | Cellular Assay (TNF-α release, IC50 in nM) |

|---|---|---|---|

| SB203580 | p38α | 44 | 300-500 (in THP-1 cells) |

| VX-702 | p38α | - | IL-6: 59, IL-1β: 122, TNF-α: 99 |

| BIRB 796 | p38α | 38 | Potent inhibition in human PBMCs |

| Pamapimod | p38α | 9 | - |

Data compiled from multiple sources and is for illustrative purposes.[6]

Table 2: Representative EGFR Inhibitor Activity

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |

|---|---|---|---|---|

| Gefitinib | EGFR | 0.90 | - | - |

| Erlotinib | EGFR | - | - | - |

| Compound 3 | EGFR | 0.93 | HePG2 | 16.08 |

| Compound 11 | EGFR | 0.81 | MCF-7 | 8.36 |

Illustrative data for benzofuran-based nicotinonitrile derivatives.[4]

Table 3: Representative JAK Inhibitor Activity

| Compound ID | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |

|---|---|---|---|---|

| Ruxolitinib | 3.3 | 2.8 | >400 | 19 |

| Tofacitinib | 112 | 20 | 1 | 340 |

| Filgotinib | 10 | 28 | 810 | 116 |

| Gusacitinib | 46 | 4 | 11 | 8 |

Data compiled from multiple sources and is for illustrative purposes.[7]

Table 4: Representative Syk Inhibitor Activity

| Compound ID | Syk (IC50, nM) | Selectivity vs. Other Kinases | Cellular Assay (5-HT release, IC50 in nM) |

|---|---|---|---|

| R406 | 41 | >100-fold vs. many kinases | - |

| BAY 61-3606 | 10 | Highly selective | - |

| PRT062607 | 1-2 | >80-fold vs. Fgr, Lyn, FAK, Pyk2, Zap70 | - |

| Syk Inhibitor II | 41 | Less potent against other kinases | 460 |

Data compiled from multiple sources and is for illustrative purposes.[8]

Detailed Experimental Protocols

The following protocols are generalized procedures for key synthetic transformations involving bromo-chloro-substituted pyridines and pyrimidines and can be adapted for this compound.

Protocol 1: Suzuki-Miyaura Coupling at the 5-Position

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with the 5-bromo position of a 2-chloropyridine derivative.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene)

-

Water (if using a biphasic system)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

-

Catalyst Addition: Add the palladium catalyst.

-

Solvent Addition: Add the anhydrous, degassed solvent and, if required, degassed water.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination at the 5-Position

This protocol outlines a general procedure for the palladium-catalyzed amination of the 5-bromo position.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., BINAP, Xantphos, 3-4 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃, 1.4-1.5 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Preparation: To an oven-dried reaction vessel, add the palladium precatalyst, the ligand, and the base.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

-

Solvent and Reagent Addition: Add the degassed solvent. Then, add this compound and the amine.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: After cooling, quench the reaction with water and extract with an organic solvent.

-

Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

This protocol describes the substitution of the 2-chloro group with an amine nucleophile.

Materials:

-

This compound (1.0 equiv)

-

Amine nucleophile (1.1-1.5 equiv)

-

Base (e.g., DIPEA, Et₃N, K₂CO₃, 2.0-3.0 equiv)

-

Polar aprotic solvent (e.g., DMF, DMSO, NMP)

Procedure:

-

Reaction Setup: In a reaction flask, dissolve this compound in the chosen solvent.

-

Reagent Addition: Add the amine nucleophile, followed by the base.

-

Reaction: Stir the reaction at a suitable temperature (e.g., room temperature to 100 °C), monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry, offering a strategic platform for the synthesis of diverse and complex molecules, particularly kinase inhibitors. The differential reactivity of its chloro and bromo substituents allows for controlled, sequential functionalization through a variety of robust and well-established synthetic methodologies. While direct examples of its application in the synthesis of clinically approved drugs are not yet prevalent in public literature, the structural motifs accessible from this starting material are widespread in a multitude of potent and selective kinase inhibitors. The protocols and pathways described herein provide a foundational understanding for researchers in the field of drug discovery to leverage the synthetic potential of this compound in the quest for novel therapeutics. The systematic exploration of the chemical space around this nicotinonitrile core holds significant promise for the identification of next-generation kinase inhibitors targeting a range of human diseases.

References

- 1. Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-2-chloronicotinonitrile as a CYP1A2 inhibitor

An In-Depth Technical Guide on the Evaluation of 5-Bromo-2-chloronicotinonitrile as a Potential CYP1A2 Inhibitor

Abstract

Cytochrome P450 1A2 (CYP1A2) is a critical enzyme in the metabolism of numerous therapeutic drugs and xenobiotics. Inhibition of CYP1A2 can lead to significant drug-drug interactions, altering the pharmacokinetic and pharmacodynamic properties of co-administered drugs. This technical guide provides a comprehensive overview of the methodologies required to evaluate a novel chemical entity, this compound, as a potential inhibitor of CYP1A2. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and visual workflows to facilitate the characterization of its inhibitory potential. While specific inhibitory data for this compound is not publicly available, this document serves as a procedural blueprint for its investigation.

Introduction to CYP1A2

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a wide array of endogenous and exogenous compounds.[1][2] Specifically, CYP1A2, found predominantly in the liver, is responsible for the metabolic clearance of several clinically important drugs, including caffeine, theophylline, and clozapine, as well as the activation of procarcinogens.[1] Inhibition of CYP1A2 can disrupt these metabolic pathways, leading to elevated plasma concentrations of substrate drugs and an increased risk of adverse effects.[1] Therefore, a thorough in vitro evaluation of new chemical entities for their potential to inhibit CYP1A2 is a mandatory step in early drug discovery and development to mitigate the risk of clinical drug-drug interactions.[3][4]

The inhibitory effects on CYP enzymes can be categorized as either direct (reversible) inhibition or time-dependent inhibition (TDI), which can be metabolism-dependent.[3][5] Direct inhibition occurs when a compound reversibly binds to the enzyme, while TDI involves a pre-incubation period and may signify a more potent, potentially irreversible interaction.[5]

Characterization of CYP1A2 Inhibition

The initial assessment of a compound's inhibitory potential against CYP1A2 involves determining its half-maximal inhibitory concentration (IC50). This value quantifies the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under specific experimental conditions.[6] Further characterization may involve determining the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[7]

Quantitative Data Summary

Should experimental data for this compound become available, it would be summarized as follows for clear comparison.

Table 1: Direct Inhibition of CYP1A2 by this compound

| Parameter | Value |

| IC50 (µM) | TBD |

| Ki (µM) | TBD |

| Mechanism of Inhibition | TBD |

Table 2: Time-Dependent Inhibition of CYP1A2 by this compound

| Parameter | Value |

| kinact (min⁻¹) | TBD |

| KI (µM) | TBD |

| kinact/KI (mL/min/µmol) | TBD |

Experimental Protocols

The following protocols are standardized methodologies for assessing the inhibitory potential of a test compound, such as this compound, against CYP1A2.

Direct CYP1A2 Inhibition Assay (IC50 Determination)

This assay measures the direct, reversible inhibition of CYP1A2 activity.

Materials:

-

Recombinant human CYP1A2 enzyme

-

100 mM Potassium phosphate buffer (pH 7.4)

-

Phenacetin (CYP1A2 substrate)

-

NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+, and MgCl2)

-

This compound (test inhibitor)

-

α-Naphthoflavone (positive control inhibitor)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., tinidazole) for analytical quantification

-

96-well microtiter plates

-

Incubator/shaking water bath (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the test compound to achieve a range of final concentrations in the assay.

-

In a 96-well plate, combine the potassium phosphate buffer, recombinant human CYP1A2, and the test inhibitor at various concentrations.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the CYP1A2 substrate, phenacetin, and the NADPH-generating system.[8]

-

Incubate the reaction mixture for a specified time (e.g., 1 hour) at 37°C in a shaking water bath.[8]

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[8]

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant for the formation of the metabolite (paracetamol from phenacetin) using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

Time-Dependent Inhibition (TDI) Assay

This assay determines if the test compound's inhibitory effect increases with a pre-incubation period, suggesting a more complex inhibitory mechanism.

Materials:

-

Same as the direct inhibition assay.

Procedure:

-

Prepare dilutions of this compound as in the direct inhibition assay.

-

The assay is typically run in three parallel conditions:

-

Condition A (Direct Inhibition): No pre-incubation with NADPH. The test compound, CYP1A2, and NADPH-generating system are added simultaneously with the substrate.

-

Condition B (TDI without NADPH): Pre-incubate the test compound with CYP1A2 for a set time (e.g., 30 minutes) at 37°C without the NADPH-generating system. The reaction is then initiated by adding the substrate and NADPH.[3]

-

Condition C (Metabolism-Dependent Inhibition): Pre-incubate the test compound with CYP1A2 and the NADPH-generating system for a set time (e.g., 30 minutes) at 37°C. The reaction is initiated by adding the substrate.[3][5]

-

-

Following the respective pre-incubation and reaction initiation steps, the remainder of the protocol (reaction termination and analysis) is the same as the direct inhibition assay.

-

Calculate IC50 values for each condition. A significant decrease in the IC50 value in Condition C compared to Condition A indicates time-dependent or metabolism-dependent inhibition.[5]

-